molecular formula C26H19FN2O6 B11125644 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125644
M. Wt: 474.4 g/mol
InChI Key: XNDHHGZUAKIRSO-UHFFFAOYSA-N
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Description

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the fluorine, methoxyphenyl, and nitrophenyl groups. The synthetic route may involve the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of Substituents: The fluorine, methoxyphenyl, and nitrophenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as fluorinating agents, methoxyphenyl precursors, and nitrophenyl precursors.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its efficacy and safety can be evaluated through preclinical and clinical studies.

    Industry: The compound can be used in the development of new materials with specific properties. Its applications in the field of materials science can be investigated to create innovative products.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chromeno[2,3-c]pyrrole derivatives with different substituents. The comparison can focus on aspects such as:

    Structural Differences: Differences in the substituents and their positions on the chromeno[2,3-c]pyrrole core.

    Chemical Properties: Variations in chemical reactivity and stability.

    Biological Activity: Differences in biological activity and potential therapeutic applications.

Properties

Molecular Formula

C26H19FN2O6

Molecular Weight

474.4 g/mol

IUPAC Name

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19FN2O6/c1-34-19-8-5-15(6-9-19)11-12-28-23(16-3-2-4-18(13-16)29(32)33)22-24(30)20-14-17(27)7-10-21(20)35-25(22)26(28)31/h2-10,13-14,23H,11-12H2,1H3

InChI Key

XNDHHGZUAKIRSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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